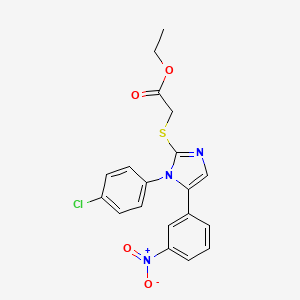![molecular formula C24H28ClNO6 B2870073 Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 486452-53-3](/img/structure/B2870073.png)
Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate” is a complex chemical compound . Its molecular formula is C24H28ClNO6 . The average mass is 461.935 Da and the monoisotopic mass is 461.160522 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a chlorobutanoyl group, a dimethoxy group, an isoquinolinyl group, and a methoxybenzoate group .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Chemical Synthesis Methods : The compound has been involved in various chemical synthesis methods. For instance, a study described the synthesis of related compounds via cyclization processes, highlighting the versatility of such chemical structures in organic synthesis (Ukrainets et al., 2014).
- Crystallographic Studies : In crystallographic studies, compounds like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which bear similarity to the compound , have been synthesized and their structures confirmed through various techniques including X-ray diffraction. Such studies provide insights into the molecular structure and bonding characteristics of these compounds (Kovalenko et al., 2019).
Synthesis of Derivatives and Analogues
- Derivative Synthesis : Research has been conducted on synthesizing derivatives and analogues of related compounds. For example, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate demonstrates the potential for creating a range of structurally diverse derivatives from similar base structures (Wang et al., 2015).
- Novel Compounds Synthesis : Studies have also involved the synthesis of novel compounds like 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND) from similar compounds, showcasing the potential for creating new pharmacologically active agents (Halim & Ibrahim, 2017).
Chemical Properties and Analysis
- Chemical and Spectroscopic Behavior : Research on isomers of methyl quinolinium-ethynyl-benzoates, which are structurally related to the compound, highlights their distinct chemical and spectroscopic behaviors. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Batsyts et al., 2018).
Potential Pharmaceutical Applications
- Tubulin Polymerization Inhibition : A study on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate identified it as a tubulin polymerization inhibitor, which indicates potential applications in cancer therapy (Minegishi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO6/c1-29-21-13-17-10-12-26(23(27)5-4-11-25)20(19(17)14-22(21)30-2)15-32-18-8-6-16(7-9-18)24(28)31-3/h6-9,13-14,20H,4-5,10-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVRKBBFNJICST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCCl)COC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)

![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)

![4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2870003.png)


![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)